Cas no 1251708-57-2 (3-(6-methylpyridazin-3-yl)oxy-N-2-({6-(pyridin-3-yl)aminopyridazin-3-yl}amino)ethylbenzamide)

3-(6-methylpyridazin-3-yl)oxy-N-2-({6-(pyridin-3-yl)aminopyridazin-3-yl}amino)ethylbenzamide 化学的及び物理的性質
名前と識別子
-
- 3-(6-methylpyridazin-3-yl)oxy-N-2-({6-(pyridin-3-yl)aminopyridazin-3-yl}amino)ethylbenzamide
- VU0526549-1
- F5864-0190
- 3-(6-methylpyridazin-3-yl)oxy-N-[2-[[6-(pyridin-3-ylamino)pyridazin-3-yl]amino]ethyl]benzamide
- 1251708-57-2
- AKOS024525745
- 3-((6-methylpyridazin-3-yl)oxy)-N-(2-((6-(pyridin-3-ylamino)pyridazin-3-yl)amino)ethyl)benzamide
- 3-[(6-methylpyridazin-3-yl)oxy]-N-[2-({6-[(pyridin-3-yl)amino]pyridazin-3-yl}amino)ethyl]benzamide
-
- インチ: 1S/C23H22N8O2/c1-16-7-10-22(31-28-16)33-19-6-2-4-17(14-19)23(32)26-13-12-25-20-8-9-21(30-29-20)27-18-5-3-11-24-15-18/h2-11,14-15H,12-13H2,1H3,(H,25,29)(H,26,32)(H,27,30)
- InChIKey: AJDSPTUHEBJXMJ-UHFFFAOYSA-N
- SMILES: O(C1=CC=C(C)N=N1)C1=CC=CC(=C1)C(NCCNC1=CC=C(N=N1)NC1C=NC=CC=1)=O
計算された属性
- 精确分子量: 442.18657197g/mol
- 同位素质量: 442.18657197g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 氢键受体数量: 9
- 重原子数量: 33
- 回転可能化学結合数: 9
- 複雑さ: 597
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 2.1
- トポロジー分子極性表面積: 127Ų
3-(6-methylpyridazin-3-yl)oxy-N-2-({6-(pyridin-3-yl)aminopyridazin-3-yl}amino)ethylbenzamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F5864-0190-50mg |
3-[(6-methylpyridazin-3-yl)oxy]-N-[2-({6-[(pyridin-3-yl)amino]pyridazin-3-yl}amino)ethyl]benzamide |
1251708-57-2 | 50mg |
$160.0 | 2023-09-09 | ||
Life Chemicals | F5864-0190-15mg |
3-[(6-methylpyridazin-3-yl)oxy]-N-[2-({6-[(pyridin-3-yl)amino]pyridazin-3-yl}amino)ethyl]benzamide |
1251708-57-2 | 15mg |
$89.0 | 2023-09-09 | ||
Life Chemicals | F5864-0190-1mg |
3-[(6-methylpyridazin-3-yl)oxy]-N-[2-({6-[(pyridin-3-yl)amino]pyridazin-3-yl}amino)ethyl]benzamide |
1251708-57-2 | 1mg |
$54.0 | 2023-09-09 | ||
Life Chemicals | F5864-0190-2mg |
3-[(6-methylpyridazin-3-yl)oxy]-N-[2-({6-[(pyridin-3-yl)amino]pyridazin-3-yl}amino)ethyl]benzamide |
1251708-57-2 | 2mg |
$59.0 | 2023-09-09 | ||
Life Chemicals | F5864-0190-4mg |
3-[(6-methylpyridazin-3-yl)oxy]-N-[2-({6-[(pyridin-3-yl)amino]pyridazin-3-yl}amino)ethyl]benzamide |
1251708-57-2 | 4mg |
$66.0 | 2023-09-09 | ||
Life Chemicals | F5864-0190-10μmol |
3-[(6-methylpyridazin-3-yl)oxy]-N-[2-({6-[(pyridin-3-yl)amino]pyridazin-3-yl}amino)ethyl]benzamide |
1251708-57-2 | 10μmol |
$69.0 | 2023-09-09 | ||
Life Chemicals | F5864-0190-40mg |
3-[(6-methylpyridazin-3-yl)oxy]-N-[2-({6-[(pyridin-3-yl)amino]pyridazin-3-yl}amino)ethyl]benzamide |
1251708-57-2 | 40mg |
$140.0 | 2023-09-09 | ||
Life Chemicals | F5864-0190-10mg |
3-[(6-methylpyridazin-3-yl)oxy]-N-[2-({6-[(pyridin-3-yl)amino]pyridazin-3-yl}amino)ethyl]benzamide |
1251708-57-2 | 10mg |
$79.0 | 2023-09-09 | ||
Life Chemicals | F5864-0190-5mg |
3-[(6-methylpyridazin-3-yl)oxy]-N-[2-({6-[(pyridin-3-yl)amino]pyridazin-3-yl}amino)ethyl]benzamide |
1251708-57-2 | 5mg |
$69.0 | 2023-09-09 | ||
Life Chemicals | F5864-0190-25mg |
3-[(6-methylpyridazin-3-yl)oxy]-N-[2-({6-[(pyridin-3-yl)amino]pyridazin-3-yl}amino)ethyl]benzamide |
1251708-57-2 | 25mg |
$109.0 | 2023-09-09 |
3-(6-methylpyridazin-3-yl)oxy-N-2-({6-(pyridin-3-yl)aminopyridazin-3-yl}amino)ethylbenzamide 関連文献
-
1. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918
-
Iqbal Ahmad,Mohammad Hassan Baig,Mohammad Shavez Khan,Mohd Shahnawaz Khan,Iftekhar Hassan,Nasser Abdulatif Al-Shabib RSC Adv., 2016,6, 27952-27962
-
Hanwen Sun,Haijing Qi Anal. Methods, 2013,5, 267-272
-
Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
-
Shiqiang Liu,Zhiwen Cheng,Yawei Liu,Xiaoping Gao,Yujia Tan,Yuanyang Ren Phys. Chem. Chem. Phys., 2021,23, 4178-4186
-
Georgia E. Williams,Gabriele Kociok-Köhn,Simon E. Lewis Org. Biomol. Chem., 2021,19, 2502-2511
-
Menghuan Tang,Peng Zhang,Jiahui Liu,Yijuan Long,Yuan Cheng,Huzhi Zheng RSC Adv., 2020,10, 17050-17057
-
Daojin Li,Nan Wang,Fangfang Wang,Qi Zhao Anal. Methods, 2019,11, 3212-3220
3-(6-methylpyridazin-3-yl)oxy-N-2-({6-(pyridin-3-yl)aminopyridazin-3-yl}amino)ethylbenzamideに関する追加情報
Professional Introduction to Compound with CAS No. 1251708-57-2 and Product Name: 3-(6-methylpyridazin-3-yl)oxy-N-2-({6-(pyridin-3-yl)aminopyridazin-3-yl}amino)ethylbenzamide
The compound with the CAS number 1251708-57-2 and the product name 3-(6-methylpyridazin-3-yl)oxy-N-2-({6-(pyridin-3-yl)aminopyridazin-3-yl}amino)ethylbenzamide represents a significant advancement in the field of pharmaceutical chemistry. This molecule, characterized by its intricate structure, has garnered considerable attention due to its potential applications in drug development and medicinal chemistry. The presence of multiple heterocyclic rings and functional groups makes it a promising candidate for further investigation, particularly in the context of targeting complex biological pathways.
Recent studies have highlighted the importance of pyridazine and pyridine derivatives in the design of novel therapeutic agents. The 6-methylpyridazin-3-yl moiety, a key structural feature of this compound, has been extensively studied for its ability to interact with various biological targets. For instance, pyridazine derivatives have shown promise in inhibiting enzymes involved in inflammatory responses and cancer progression. The N-2-(6-(pyridin-3-yl)aminopyridazin-3-yl}amino)ethylbenzamide portion of the molecule further enhances its potential by introducing additional binding sites that can interact with receptors or enzymes relevant to therapeutic intervention.
In the realm of drug discovery, the benzamide group is a well-known pharmacophore that contributes to the solubility and bioavailability of pharmaceutical compounds. The combination of the benzamide moiety with the pyridazine and pyridine rings in this compound suggests a multifaceted approach to drug design. This structure allows for selective binding to biological targets while minimizing off-target effects, which is crucial for developing safe and effective medications.
Current research in medicinal chemistry emphasizes the need for innovative molecules that can modulate biological pathways with high specificity. The compound in question exhibits a unique arrangement of functional groups that may enable it to interact with proteins or enzymes in a manner that is distinct from existing drugs. This specificity is essential for addressing unmet medical needs and improving patient outcomes. For example, studies have indicated that molecules with similar structural features may have potential applications in treating neurological disorders, where precise targeting is critical.
The synthesis and characterization of this compound have been carried out using state-of-the-art techniques in organic chemistry. Advanced spectroscopic methods, such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS), have been employed to confirm the molecular structure and purity of the compound. These analytical techniques provide detailed insights into the chemical environment of each atom within the molecule, which is essential for understanding its biological activity.
One of the most exciting aspects of this research is the exploration of its potential therapeutic applications. Preclinical studies have begun to investigate the pharmacological properties of this compound, focusing on its interactions with key biological targets. Initial findings suggest that it may exhibit inhibitory effects on enzymes or receptors involved in diseases such as cancer and inflammation. These preliminary results are encouraging and warrant further investigation into its mechanism of action.
The development of new drugs is a complex process that involves multiple stages, from initial discovery to clinical trials. The compound described here represents an early stage in this process, but its unique structural features make it a promising candidate for further development. Future research will focus on optimizing its chemical properties to enhance its efficacy and safety profile. This may involve modifications to the existing structure or the exploration of new synthetic routes to improve yield and purity.
In conclusion, the compound with CAS number 1251708-57-2 and product name 3-(6-methylpyridazin-3-yl)oxy-N-2-({6-(pyridin-3-yl)aminopyridazin-3-yl}amino)ethylbenzamide represents a significant advancement in pharmaceutical chemistry. Its intricate structure and potential biological activity make it a valuable tool for further research in drug development. As our understanding of biological pathways continues to grow, compounds like this one will play an increasingly important role in addressing complex diseases and improving human health.
1251708-57-2 (3-(6-methylpyridazin-3-yl)oxy-N-2-({6-(pyridin-3-yl)aminopyridazin-3-yl}amino)ethylbenzamide) Related Products
- 1353975-01-5(2-(1-acetylpiperidin-3-yl)methoxyacetic acid)
- 2639410-92-5(tert-butyl 4-(prop-2-en-1-yl)aminocinnoline-3-carboxylate)
- 41926-03-8(5-Bromo-N-(4,5-dihydro-1H-imidazol-2-yl)-1-methyl-1H-indazol-7-amine)
- 946235-85-4(methyl N-4-({2-(4-methoxyphenyl)ethylcarbamoyl}methyl)-1,3-thiazol-2-ylcarbamate)
- 1142209-40-2(3-(5-{(3-Chlorophenyl)aminocarbonyl}-1,3,4-thiadiazol-2-yl)propanoic Acid)
- 858127-11-4(trans Resveratrol 3-Sulfate Sodium Salt)
- 107737-89-3(2-(4-bromophenyl)sulfonylethanol)
- 1156371-22-0(n1,n1-Dimethyl-n4-(3-methylbutan-2-yl)benzene-1,4-diamine)
- 2229594-50-5(ethyl 4-(3-oxobutyl)piperidine-1-carboxylate)
- 1369135-49-8(1-(6-methylpyridin-2-yl)cyclopentane-1-carboxylic acid)




